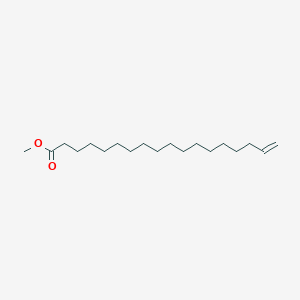
Methyl Octadec-17-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Octadec-17-enoate, also known as this compound, is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nutritional Science
Fatty Acid Composition and Health Benefits
Methyl Octadec-17-enoate is derived from linoleic acid, which is known for its health benefits. Research indicates that fatty acids like this compound can influence human nutrition positively. For instance, studies have shown that certain fatty acids can enhance the absorption of fat-soluble vitamins and support cardiovascular health by improving lipid profiles .
Case Study: Lactic Acid Bacteria Fermentation
A study involving Lactobacillus plantarum demonstrated that this bacterium could convert linoleic acid into various fatty acid metabolites, including this compound. This biotransformation process not only enhances the nutritional profile of food products but also introduces bioactive compounds with potential health benefits .
Pharmaceutical Applications
Drug Development Potential
This compound has shown promise in drug development, particularly as a potential anti-inflammatory and antimicrobial agent. In silico pharmacological studies have indicated that this compound possesses properties that could be harnessed for therapeutic applications. For example, its predicted activity against various pathogens suggests its utility in developing new antimicrobial drugs .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound have been assessed using computational models. These studies suggest that the compound meets several criteria for drug likeness according to Lipinski's Rule of Five, making it a candidate for further pharmaceutical exploration .
Materials Science
UV Absorption Properties
Research has indicated that this compound can be utilized in UV absorber formulations. Its ability to absorb ultraviolet light makes it suitable for applications in cosmetics and materials that require UV protection. Such formulations can enhance the stability and longevity of products exposed to sunlight .
Table 1: Health Benefits of this compound
| Benefit | Description | Source |
|---|---|---|
| Cardiovascular Health | Improves lipid profiles | |
| Nutrient Absorption | Enhances absorption of fat-soluble vitamins | |
| Anti-inflammatory | Potential therapeutic agent for inflammation |
Table 2: Pharmacological Properties
Propiedades
Número CAS |
18654-84-7 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl octadec-17-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-18H2,2H3 |
Clave InChI |
KLLNFFKNGWISHH-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCCCCC=C |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCC=C |
Sinónimos |
17-Octadecenoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















